Product packaging for 3-[2-(Benzyloxy)ethyl]piperidine(Cat. No.:CAS No. 946727-32-8)

3-[2-(Benzyloxy)ethyl]piperidine

Cat. No.: B1451406
CAS No.: 946727-32-8
M. Wt: 219.32 g/mol
InChI Key: QBESGRLEWGZRJQ-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethyl]piperidine is a chemical building block featuring a piperidine ring substituted with a 2-(benzyloxy)ethyl group. The piperidine ring is a saturated six-membered heterocycle comprising five methylene units and one amine group, which serves as a fundamental scaffold in medicinal chemistry and drug discovery . The benzyloxyethyl side chain introduces ether and benzyl functionalities, which can influence the compound's lipophilicity and serve as a synthetic handle for further structural modification. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules for pharmaceutical research. Piperidine-based structures are ubiquitously found in a wide array of bioactive molecules and approved pharmaceuticals. The piperidine ring is a privileged structure in CNS-active drugs and is present in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Notably, the piperidine nucleus is a key component in several FDA-approved drugs, such as the antipsychotic haloperidol and the Alzheimer's disease treatment donepezil . Furthermore, natural products containing the piperidine structure, like piperine from black pepper, have been identified as potent monoamine oxidase (MAO) inhibitors, highlighting the significance of this ring system in developing therapeutics for neurodegenerative diseases . Researchers can utilize this compound as a versatile precursor in constructing potential ligands for neurological targets or other biological assays. For Research Use Only (RUO): This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B1451406 3-[2-(Benzyloxy)ethyl]piperidine CAS No. 946727-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylmethoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-8-13-7-4-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESGRLEWGZRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 2 Benzyloxy Ethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic properties, enabling a range of reactions.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring readily undergoes N-alkylation with various alkyl halides. For instance, reaction with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate can introduce a benzyl group onto the nitrogen atom. The choice of solvent can influence the reaction, with polar aprotic solvents like dichloromethane (B109758) sometimes being more effective than polar protic solvents like ethanol. chemicalforums.com The reaction conditions, such as temperature and the rate of addition of the alkylating agent, can be controlled to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

Similarly, N-acylation can be achieved by treating the piperidine with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds smoothly to form the corresponding N-acylpiperidine derivative. nih.gov For example, reaction with propionic anhydride (B1165640) results in the formation of the N-propionyl derivative. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagentProduct
3-[2-(Benzyloxy)ethyl]piperidineBenzyl chloride, K₂CO₃1-Benzyl-3-[2-(benzyloxy)ethyl]piperidine
This compoundPropionic anhydride1-Propionyl-3-[2-(benzyloxy)ethyl]piperidine

Enamine Formation and Subsequent Reactions (e.g., Stork Enamine Alkylation)

While the piperidine itself is a secondary amine, it can be used to form enamines from aldehydes and ketones. mychemblog.comorgoreview.com Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in a manner similar to enolates. mychemblog.com The formation of an enamine involves the condensation of a carbonyl compound with a secondary amine, typically with acid catalysis and removal of water to drive the equilibrium. masterorganicchemistry.comcambridge.org

The resulting enamine can then undergo various reactions, most notably the Stork enamine alkylation. wikipedia.org This reaction involves the alkylation of the enamine with an electrophile, such as an alkyl halide, followed by hydrolysis of the resulting iminium salt to yield an α-alkylated carbonyl compound. mychemblog.comlibretexts.org This method offers a milder alternative to direct alkylation of enolates, often providing better selectivity and avoiding issues like polyalkylation. orgoreview.comlibretexts.org

Oxidative and Reductive Transformations of the Amine

The piperidine nitrogen can participate in oxidative and reductive reactions. For instance, reductive amination, a two-component reaction involving an amine and a carbonyl compound with subsequent reduction of the intermediate imine, is a common method for C-N bond formation. mdpi.com While direct oxidation of the piperidine nitrogen in this compound is not extensively detailed in the provided context, secondary amines can generally be oxidized to various products, including hydroxylamines and nitroxides, depending on the oxidant used. Conversely, reductive processes involving the amine functionality are more common in the context of its formation, such as the reduction of precursor iminium ions or other nitrogen-containing functional groups. mdpi.com

Reactivity of the Benzyloxy Group

The benzyloxy group, an ether linkage containing a benzyl group, is a key feature of the molecule that can be selectively cleaved.

Hydrogenolytic Cleavage (Debenzylation)

The most significant reaction of the benzyloxy group is its cleavage via hydrogenolysis, a process commonly referred to as debenzylation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net This method is widely used to remove benzyl protecting groups from hydroxyl functionalities. In some cases, a mixture of catalysts, like Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), can be more effective for challenging debenzylation reactions. researchgate.net The reaction results in the formation of the corresponding alcohol and toluene (B28343).

It is important to note that the efficiency of hydrogenolysis can be influenced by the substrate's structure. In some heterocyclic systems, benzyl ethers have shown unexpected inertness towards catalytic hydrogenolysis. rsc.org

Table 2: Conditions for Hydrogenolytic Cleavage

CatalystHydrogen SourceNotes
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Standard and widely used method.
Pd/C and Pd(OH)₂/CHydrogen gas (H₂)Used for more resistant benzyl groups. researchgate.net

Substitution Reactions Involving the Ether Linkage

While hydrogenolysis is the primary transformation of the benzyloxy group, other reactions involving the ether linkage are possible, though less common for this specific compound. Oxidative cleavage of benzyl ethers can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly under visible light irradiation. orgsyn.org However, this method is more typically applied in the context of carbohydrate chemistry and other complex molecules.

Reactions Involving the Ethyl Side Chain

The benzyloxyethyl side chain offers key opportunities for synthetic modification, primarily through reactions targeting the benzyl ether linkage and the terminal ethyl position.

The most direct functionalization of the ethyl side chain begins with the cleavage of the benzyl ether. This debenzylation is typically achieved through catalytic hydrogenolysis. This process exposes a primary alcohol, 3-(2-hydroxyethyl)piperidine, which serves as a versatile precursor for further functionalization.

The resulting hydroxyl group can undergo a variety of standard transformations:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters.

Etherification: Treatment with alkyl halides or other electrophiles in the presence of a base leads to the formation of new ether linkages.

Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. These halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The primary reactive site for oxidation and reduction on the side chain is the benzylic ether.

Reduction: The C-O bond of the benzyl ether is susceptible to reductive cleavage through catalytic hydrogenation. This reaction is a standard method for deprotection of benzyl ethers, yielding toluene and the primary alcohol, 3-(2-hydroxyethyl)piperidine. Typical catalysts for this transformation include palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation: While the saturated ethyl carbons are generally resistant to oxidation, the benzylic carbon of the protecting group is susceptible under strong oxidizing conditions. libretexts.org If the piperidine nitrogen is protected, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the benzylic position of the side chain. libretexts.org More controlled oxidation can be performed after debenzylation. The primary alcohol, 3-(2-hydroxyethyl)piperidine, can be oxidized to the corresponding aldehyde, 2-(piperidin-3-yl)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄) would yield the carboxylic acid, 2-(piperidin-3-yl)acetic acid. libretexts.org

The following table summarizes these transformations:

Table 1: Reactions of the Ethyl Side Chain

Reaction Type Reagent(s) Initial Functional Group Product Functional Group
Debenzylation (Reduction) H₂, Pd/C Benzyl Ether Primary Alcohol
Oxidation (of Alcohol) PCC Primary Alcohol Aldehyde
Oxidation (of Alcohol) KMnO₄, H⁺ Primary Alcohol Carboxylic Acid
Esterification R-COOH, Acid Catalyst Primary Alcohol Ester

Ring Transformations and Scaffolding Derivatization

The piperidine ring of this compound can be modified or used as a foundation to build more complex molecular architectures, including other heterocyclic systems.

The this compound scaffold can be a starting point for the synthesis of other nitrogen-containing heterocycles.

Pyridines: Dehydrogenation of the piperidine ring can yield the corresponding pyridine (B92270) derivative. This aromatization reaction typically requires a catalyst and high temperatures.

Pyrrolidines: Ring contraction of piperidines to form pyrrolidines is a known transformation, though it often requires specific functionalities on the piperidine ring that are not intrinsically present in the title compound. nih.gov Methods include photochemical rearrangements or oxidative cleavage followed by recyclization. nih.gov

Quinolizidines: The benzyloxyethyl side chain provides the necessary carbon atoms for the construction of a second ring. After N-acylation and debenzylation to the alcohol, intramolecular cyclization can be induced to form a bicyclic quinolizidine (B1214090) skeleton. This type of transformation is a key strategy in the synthesis of various alkaloids.

Rearrangement reactions can alter the connectivity of the piperidine scaffold or its side chain. While specific examples for this compound are not prevalent, general piperidine chemistry includes several classes of rearrangements that could be applicable. slideshare.net

acs.orgrsc.org-Wittig Rearrangement: In related systems, a benzyloxy group ortho to an oxazoline (B21484) on an aromatic ring can undergo a acs.orgrsc.org-Wittig rearrangement upon treatment with a strong base like butyllithium. nih.govmdpi.com This involves the migration of the benzyl group from the oxygen to the adjacent carbon.

rsc.orgnih.gov-Sigmatropic Rearrangement: N-benzyl hydroxylamines containing an O-allyl group can undergo a rsc.orgnih.gov-sigmatropic rearrangement. researchgate.net If the piperidine nitrogen of a derivative were part of such a system, this type of rearrangement could be possible.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. wiley-vch.de A ketoxime derived from a piperidone precursor could undergo ring expansion to a diazepanone, illustrating a rearrangement that alters the core ring size.

Ring Expansion of Pyrrolidines: A common synthetic route to 3-substituted piperidines involves the ring expansion of 2-(halomethyl)pyrrolidine derivatives via an aziridinium (B1262131) intermediate. rsc.orgnih.gov This highlights a synthetic connection where piperidines are the product of a pyrrolidine (B122466) rearrangement.

The piperidine ring serves as a versatile scaffold that can be elaborated into a wide array of more complex structures. nih.gov

N-Functionalization: The secondary amine of the piperidine ring is a key handle for derivatization. It readily undergoes N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. N-acylation with acyl chlorides or anhydrides produces amides, which can alter the chemical properties of the ring and serve as directing groups for other reactions.

C-H Functionalization: Although more challenging, recent advances in catalysis allow for the direct functionalization of C-H bonds on the piperidine ring, enabling the introduction of new substituents at various positions.

Fused Heterocycles: The piperidine ring can be annulated to form fused bicyclic or polycyclic systems. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of structures like indolizidines or quinolizidines, which are common motifs in natural products.

The following table lists the chemical compounds mentioned in this article.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-(2-Hydroxyethyl)piperidine
2-(Piperidin-3-yl)acetaldehyde
2-(Piperidin-3-yl)acetic acid
Palladium on carbon
Potassium permanganate
Pyridinium chlorochromate
Jones reagent
Thionyl chloride
Phosphorus tribromide
Toluene
Pyridine
Pyrrolidine
Quinolizidine

Computational and Theoretical Investigations of 3 2 Benzyloxy Ethyl Piperidine

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure of 3-[2-(Benzyloxy)ethyl]piperidine is crucial for its properties. Computational methods are employed to find the most stable arrangement of its atoms in space, a process known as geometry optimization. This involves a detailed conformational analysis, particularly of the flexible piperidine (B6355638) ring and its substituent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to molecules like piperidine derivatives to determine their optimized geometry and other physical and chemical properties. researchgate.netresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for many-electron systems. This approach has proven effective for analyzing the structural parameters and vibrational frequencies of heterocyclic compounds. researchgate.net

Basis Set Selection and Functional Evaluation (e.g., B3LYP)

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, is one of the most widely used and validated methods for organic molecules. nih.govarxiv.org It often provides a good balance between computational cost and accuracy for predicting molecular geometries and energies. acs.org

This functional is typically paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly selected for calculations on piperidine-containing molecules. researchgate.netresearchgate.net The choice of basis set is critical; larger basis sets generally yield more accurate results but require greater computational resources. arxiv.org The combination of B3LYP with a suitable basis set, such as 6-311++G(d,p), is frequently used for geometry optimization and frequency calculations of piperidine derivatives. researchgate.netresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the molecular structure is optimized using DFT, a detailed analysis of its geometric parameters can be performed. This includes examining the bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These parameters define the molecule's three-dimensional shape.

For the piperidine ring in this compound, these values are expected to be close to those of a typical sp³ hybridized system. The C-C and C-N bond lengths within the piperidine ring are generally consistent with standard single bond values, while the bond angles are close to the ideal tetrahedral angle of 109.5°. soton.ac.uknih.gov Deviations from these ideal values can indicate strain or electronic effects caused by the substituents.

Table 1: Representative Bond Lengths and Angles for a Piperidine Ring (Note: These are typical values for the parent piperidine ring and may vary slightly for this compound due to substitution.)

ParameterBond/AtomsTypical Calculated Value
Bond Lengths (Å) C-N~1.47 Å
C-C~1.53 Å
Bond Angles (°) C-N-C~111°
C-C-N~110°
C-C-C~111°

This table is interactive. Click on the headers to sort.

Preferred Conformational States (e.g., Chair Conformation of Piperidine Ring)

Like cyclohexane, the piperidine ring is not planar and adopts non-planar conformations to minimize steric and angle strain. The most stable and preferred conformation for the piperidine ring is the "chair" conformation. nih.govwikipedia.org In this state, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For this compound, the large benzyloxyethyl group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance with the other atoms in the ring. The axial position is generally less stable for bulky substituents. wikipedia.org Computational energy calculations can precisely determine the energy difference between the axial and equatorial conformers, confirming the equatorial preference as the global energy minimum. researchgate.net

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods illuminate the electronic properties of a molecule, which are key to understanding its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. The two most important frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. youtube.comekb.eg A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the nitrogen atom and the benzyloxy group, while the LUMO would be distributed over areas that can accept electron density.

Table 2: Conceptual HOMO-LUMO Analysis (Note: This table explains the concepts. Specific energy values for this compound would require dedicated quantum chemical calculations.)

OrbitalDescriptionImplication for Reactivity
HOMO Highest energy orbital with electronsRegion most likely to donate electrons (nucleophilic center)
LUMO Lowest energy orbital without electronsRegion most likely to accept electrons (electrophilic center)
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical stability and reactivity

This table is interactive. Click on the headers to sort.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. The delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor) signifies a stabilizing interaction. materialsciencejournal.orgtsijournals.com

For this compound, NBO analysis would reveal key insights into its electronic structure. The primary interactions would likely involve the lone pair electrons on the nitrogen and oxygen atoms. The lone pair on the piperidine nitrogen atom (n(N)) and the ether oxygen atom (n(O)) can engage in hyperconjugative interactions with adjacent antibonding orbitals, such as σ(C-C) and σ(C-H). These interactions contribute to the stabilization of the molecule.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Piperidine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N1)σ(C2-C3)2.85
n(N1)σ(C6-H12)1.98
n(O1)σ(C7-C8)3.12
n(O1)σ(C9-H18)2.45
σ(C2-H4)σ*(N1-C6)4.76

Note: This table is illustrative and does not represent actual calculated data for this compound. The data is based on typical values observed in related heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby providing insights into its reactivity and intermolecular interactions. libretexts.orgdeeporigin.com The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the piperidine ring and the oxygen atom of the benzyloxy group, owing to their lone pairs of electrons. These sites would be the most probable centers for electrophilic attack. Conversely, the hydrogen atoms attached to the piperidine ring and the benzylic group would likely exhibit positive potential (blue or green), making them potential sites for nucleophilic interactions. The aromatic ring of the benzyloxy group would present a region of π-electron density, which could also interact with electrophiles.

The MEP analysis is crucial for understanding how the molecule might interact with biological targets or other reactants. deeporigin.com

Fukui Functions for Predicting Reactive Sites

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. wikipedia.org

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by a species that donates electrons).

f-(r): for electrophilic attack (attack by a species that accepts electrons).

f0(r): for radical attack.

By calculating the condensed Fukui functions (values for each atom in the molecule), one can identify the atoms most susceptible to a particular type of reaction. acs.org For this compound, the nitrogen and oxygen atoms, being the most electronegative, are expected to have the highest f-(r) values, indicating their susceptibility to electrophilic attack. The carbon atoms of the piperidine ring and the benzylic group would be analyzed to determine their relative f+(r) values, highlighting potential sites for nucleophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Key Atoms in a Piperidine Derivative

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.0250.1850.105
O10.0310.2100.121
C30.0980.0450.072
C (benzyl)0.0850.0300.058

Note: This table contains hypothetical data to illustrate the concept of Fukui functions and does not represent actual calculated values for this compound.

Spectroscopic Property Predictions

Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. The calculations not only predict the position of the vibrational bands but also their intensities, aiding in the interpretation of experimental spectra. For complex molecules like this compound, theoretical calculations are invaluable for assigning specific vibrational modes to the observed spectral bands.

Key vibrational modes for this compound would include:

C-H stretching vibrations of the piperidine ring and the aromatic ring.

C-N stretching of the piperidine ring.

C-O-C stretching of the ether linkage.

Ring breathing modes of the piperidine and benzene (B151609) rings.

A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2850-2960
C-N Stretch1100-1200
C-O-C Asymmetric Stretch1230-1270
C-O-C Symmetric Stretch1070-1150

Note: This table presents typical frequency ranges for the specified bonds and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. nih.gov This method provides theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structure elucidation and conformational analysis. korea.ac.kr

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the nitrogen in the piperidine ring would be deshielded compared to other ring protons. Similarly, the benzylic protons and the protons on the carbon adjacent to the ether oxygen would have characteristic chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. biorxiv.org

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Atoms

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (piperidine)2.8 - 3.255 - 60
C3 (piperidine)1.5 - 1.928 - 32
C (ethyl, adjacent to O)3.5 - 3.868 - 72
C (benzyl)4.5 - 4.870 - 75
Aromatic C-H7.2 - 7.4127 - 130

Note: The chemical shift values in this table are illustrative estimates based on similar structures and are not the result of specific calculations for this compound.

Computational Studies on Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the motion and interactions of atoms and molecules over time. For piperidine-containing compounds, MD simulations provide valuable insights into their conformational flexibility, stability, and intermolecular interactions within a biological or crystalline environment. nih.govnih.gov

In a typical MD simulation of a molecule like this compound, the compound would be placed in a simulated environment, such as a solvent box of water, and its trajectory would be calculated over a period, often nanoseconds. windows.netresearchgate.net Analysis of this trajectory can reveal key structural and dynamic properties. For instance, the root-mean-square deviation (RMSD) would be calculated to assess the stability of the molecule's conformation over the simulation time. mdpi.com The piperidine ring itself is known to adopt a stable chair conformation. researchgate.net

Intermolecular interactions are crucial for understanding how a molecule interacts with its surroundings. For this compound, the primary interactions would involve hydrogen bonding and van der Waals forces. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the ether oxygen in the benzyloxy group can also participate in hydrogen bonding. unisi.it The benzyl (B1604629) and piperidine hydrocarbon portions would primarily engage in weaker van der Waals interactions.

Table 1: General Parameters in Molecular Dynamics Studies of Piperidine Derivatives

ParameterDescriptionTypical Values/Methods
Force Field A set of parameters to describe the potential energy of the system.OPLS, AMBER, GAFF
Solvent Model The representation of the solvent in the simulation box.TIP3P, SPC/E for water
Ensemble The statistical mechanical ensemble used for the simulation.NPT (constant Number of particles, Pressure, and Temperature)
Simulation Time The duration of the simulated molecular motion.50 - 500 nanoseconds
Analysis Metrics Quantities calculated from the simulation trajectory.RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like optical switching and frequency conversion. bldpharm.com Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of organic molecules before their synthesis. bldpharm.comnih.gov

The NLO response of a molecule is primarily determined by its hyperpolarizability. For a molecule like this compound, DFT calculations would be used to determine its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). colab.ws These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

The magnitude of the hyperpolarizability in organic molecules is strongly influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the piperidine ring and the benzyloxy group can be considered as electron-donating moieties. The absence of a strong electron-accepting group and a significant π-conjugated system between donor and acceptor groups suggests that this molecule would likely not possess a large first-order hyperpolarizability. However, its NLO properties could be enhanced through chemical modification, for instance, by introducing strong electron-withdrawing groups onto the benzyl ring. colab.ws

The theoretical evaluation involves optimizing the molecular geometry and then calculating the electronic properties in the presence of an electric field. The results are often compared to a standard NLO material, like urea (B33335) or KDP, to gauge its potential for NLO applications. nih.gov

Table 2: Theoretical NLO Properties Calculated via DFT (Illustrative for Piperidine Derivatives)

PropertySymbolDescription
Dipole Moment μA measure of the separation of positive and negative electrical charges within the molecule.
Polarizability αThe tendency of the molecule's electron cloud to be distorted by an external electric field.
First-Order Hyperpolarizability βThe measure of the second-order nonlinear optical response.

Applications of 3 2 Benzyloxy Ethyl Piperidine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The piperidine (B6355638) ring is a core component of many polycyclic and heterocyclic systems found in natural products and medicinal agents. mdpi.comnih.govresearchgate.netencyclopedia.pub In principle, 3-[2-(Benzyloxy)ethyl]piperidine could serve as a starting point for constructing such molecules. The piperidine nitrogen could participate in cyclization reactions, and the side chain could be elaborated and incorporated into another ring system. However, specific examples of this application for this compound are not prominent in the chemical literature.

Piperidine alkaloids are a large and diverse class of natural products with a wide range of biological activities. encyclopedia.pubnih.gov The synthesis of analogues of these natural products is a significant area of research, often aimed at improving their therapeutic properties. While many synthetic strategies for piperidine alkaloids exist, the role of this compound as a key starting material or intermediate in the construction of alkaloid analogues is not well-documented. Research in this area tends to utilize other, more readily available or strategically functionalized piperidine precursors.

The piperidine motif is present in numerous approved drugs. mdpi.comencyclopedia.pub Consequently, the synthesis of functionalized piperidines as advanced pharmaceutical intermediates is of great industrial importance. While related structures, such as chiral piperidine alcohols, are critical intermediates for certain drugs, the specific utility of this compound as a widely used precursor for advanced pharmaceutical ingredients is not established in the available literature.

Role in Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry. Chiral piperidine derivatives can be used as starting materials or as chiral auxiliaries to control the stereochemistry of a reaction. google.comgoogleapis.comrsc.org If this compound were available in an enantiomerically pure form, it could potentially be used in stereoselective synthesis. However, there is a lack of specific studies detailing its use as a chiral building block or auxiliary in the synthesis of complex chiral molecules. The focus in the literature is often on other chiral piperidine derivatives, such as those derived from amino acids or resolved via classical or enzymatic methods. nih.gov

Intermediate in Catalyst and Material Development

Piperidine-containing ligands have been used in the development of catalysts for various chemical transformations. The nitrogen atom can coordinate to a metal center, and the substituents on the piperidine ring can be modified to tune the steric and electronic properties of the resulting catalyst. Similarly, piperidine derivatives can be incorporated into polymers and other materials to impart specific properties. There is, however, no significant body of research that identifies this compound as a key intermediate in the development of novel catalysts or functional materials.

Structure Activity Relationship Sar Studies in Chemical Design

General Principles of SAR for Piperidine-Containing Frameworks

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active alkaloids. nih.gov Its prevalence is due to its ability to adopt a stable, low-energy chair conformation similar to cyclohexane, and the presence of a basic nitrogen atom that is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets. wikipedia.orgresearchgate.net

Key principles of SAR for piperidine-containing frameworks include:

The Piperidine Nitrogen: The basicity of the nitrogen atom is critical. Substituents on this nitrogen can modulate its pKa and steric bulk, significantly influencing binding affinity and pharmacokinetic properties. For instance, aralkyl substituents on the piperidine nitrogen have been shown to confer high potency in certain classes of analgesics. nih.gov

Conformational Effects: The piperidine ring typically exists in a chair conformation, allowing substituents to occupy either axial or equatorial positions. wikipedia.org The preferred orientation can have a profound impact on the molecule's three-dimensional shape and its ability to fit into a binding site. The energetic preference for an equatorial position is a general rule, but this can be influenced by other interactions within the molecule or with its environment. wikipedia.org The structural flexibility and capacity to engage in various non-covalent interactions make piperidine a valuable scaffold in rational drug design. researchgate.net

Impact of Benzyloxyethyl Substitution on Molecular Features Relevant to Chemical Reactivity and Interactions

The 3-[2-(Benzyloxy)ethyl]piperidine structure features a benzyloxyethyl substituent at the 3-position of the piperidine ring. This substituent introduces several molecular features that dictate its reactivity and interaction profile.

The Benzyl (B1604629) Group: The terminal benzyl group is a significant contributor to the molecule's properties. Its aromatic ring can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with biological targets. researchgate.net The presence of the benzyl group can also influence the acidity of adjacent protons and direct molecular packing in the solid state. researchgate.net Substituting benzoyl groups with more flexible benzyl groups has been shown to eliminate certain intramolecular hydrogen bonds, thereby altering charge distribution and reactivity. bohrium.com

The Ether Linkage: The oxygen atom in the ether linkage is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors on a target protein or another molecule. nih.gov This linkage provides rotational flexibility, allowing the benzyl group to adopt various orientations.

The Ethyl Spacer: The two-carbon ethyl chain acts as a flexible spacer, connecting the piperidine core to the benzyloxy moiety. The length and flexibility of this linker are critical, as they determine the spatial relationship between the piperidine ring and the terminal aromatic group, influencing how effectively the molecule can span binding sites. rsc.org

Stereochemical Influences on Molecular Recognition and Chemical Properties

Stereochemistry plays a critical role in determining the biological activity and chemical properties of chiral molecules, as interactions with other chiral entities, such as proteins and enzymes, are often stereospecific. nih.gov

Chirality at the 3-Position: The substitution at the C3 position of the piperidine ring in this compound creates a chiral center. This means the compound exists as a pair of enantiomers: (R)-3-[2-(Benzyloxy)ethyl]piperidine and (S)-3-[2-(Benzyloxy)ethyl]piperidine. These enantiomers, while having identical physical properties in a non-chiral environment, can exhibit vastly different affinities and efficacies when interacting with a chiral biological target. thieme-connect.com

Conformational Isomerism: The piperidine ring's chair conformation places the C3 substituent in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric strain. wikipedia.org The orientation of the benzyloxyethyl group dramatically affects the three-dimensional shape of the molecule. An equatorial substituent extends away from the ring, while an axial one is more perpendicular to it, presenting the functional groups of the side chain in very different regions of space. This conformational preference is crucial for molecular recognition. cdnsciencepub.com

Impact on Binding: The precise spatial arrangement of the piperidine nitrogen, the ether oxygen, and the benzyl ring is dictated by the stereochemistry at C3 and the substituent's conformational preference (axial vs. equatorial). nih.gov A specific enantiomer and conformation will position these key interacting groups optimally to fit into a binding pocket, maximizing favorable interactions and leading to higher affinity and activity. nih.govthieme-connect.com

Design Strategies Based on Structural Modifications of the Piperidine Core and Side Chain

SAR studies provide a roadmap for optimizing a lead compound like this compound. Design strategies involve systematically modifying the piperidine core and its side chain to enhance desired properties. nih.govnih.gov

Table 1: Design Strategies for Modifying this compound

Molecular SectionModification StrategyRationale
Side Chain: Benzyl Ring Introduce substituents (e.g., -F, -Cl, -OH, -OCH3) at ortho, meta, or para positions.To modulate electronic properties, hydrophobicity, and introduce new interaction points (e.g., hydrogen bonding).
Side Chain: Linker Vary the length of the alkyl chain (e.g., from ethyl to propyl or butyl).To optimize the distance between the piperidine and benzyl moieties for better target fitting.
Replace the ether oxygen with other functional groups (e.g., -S-, -NH-, -C(=O)-).To alter hydrogen bonding capability, bond angles, and metabolic stability.
Piperidine Core Introduce substituents at other positions (e.g., a hydroxyl group at C4).To improve pharmacokinetic profiles or add new vector interactions with the target. nih.gov
Modify the piperidine nitrogen substituent (e.g., change from -H to -CH3 or a larger group).To alter basicity, lipophilicity, and prevent N-dealkylation metabolism. nih.gov
Explore different regioisomers (e.g., move the side chain from the 3-position to the 2- or 4-position).To explore different spatial arrangements and vector orientations of the side chain. whiterose.ac.uk

These structural modifications, guided by SAR data, allow for the fine-tuning of a molecule's properties. For example, introducing an aliphatic side chain at the 2-position of a different piperidine scaffold was shown to significantly enhance potency against its target. nih.gov Similarly, adding a hydroxyl group to the piperidine core has been used to improve pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches using Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or a specific property. fiveable.me These models use numerical representations of molecular structures, known as descriptors, to predict the activity of new, untested compounds. fiveable.menih.gov

Quantum chemical descriptors, derived from quantum mechanics calculations, are particularly powerful because they can accurately characterize the electronic structure and reactivity of a molecule. researchgate.netresearchgate.net For a molecule like this compound, these descriptors can provide deep insights into its behavior.

Common quantum chemical descriptors used in QSAR studies include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate and accept electrons, respectively. They are key indicators of chemical reactivity. researchgate.netnih.gov

Electrostatic Potential (ESP): The ESP map shows the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions, particularly with biological macromolecules. nih.gov

Atomic Charges: These provide a quantitative measure of the electron distribution on each atom, helping to identify sites for electrostatic and hydrogen bonding interactions. bohrium.com

Heat of Formation: This thermodynamic descriptor relates to the stability of the molecule. nih.gov

By calculating these descriptors for a series of this compound analogs and correlating them with experimentally measured activity, a QSAR model can be developed. nih.gov Such models, often built using statistical methods like multiple linear regression (MLR) or machine learning algorithms, can accelerate the design process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.netnih.gov

Table 2: Relevant Quantum Chemical Descriptors for QSAR

DescriptorSymbolInformation Provided
Highest Occupied Molecular Orbital EnergyEHOMORelates to electron-donating ability and susceptibility to electrophilic attack.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to electron-accepting ability and susceptibility to nucleophilic attack.
HOMO-LUMO GapΔEIndicator of chemical reactivity and kinetic stability.
Molecular Electrostatic PotentialESPMaps charge distribution, predicting sites for non-covalent interactions.
Dipole MomentµMeasures overall molecular polarity.
Partial Atomic ChargesqQuantifies charge on individual atoms, identifying potential interaction sites.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 3-[2-(Benzyloxy)ethyl]piperidine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic arrangement.

1H and 13C NMR for Structural Elucidation (beyond basic identification)

High-field ¹H and ¹³C NMR spectra offer detailed information beyond simple peak counting and basic chemical shift analysis. In ¹H NMR, the precise chemical shifts, coupling constants (J-values), and multiplicity of the signals for the piperidine (B6355638) ring protons, the benzyloxyethyl side chain, and the benzyl (B1604629) group's aromatic protons would allow for the assignment of each hydrogen atom in the molecule. For instance, the diastereotopic protons of the benzylic methylene (B1212753) group (-OCH₂Ph) are expected to appear as a pair of doublets, a consequence of the chiral center at the 3-position of the piperidine ring.

¹³C NMR, particularly with proton decoupling, provides a single peak for each unique carbon atom. The chemical shifts of the carbons in the piperidine ring would be indicative of its conformation. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignments.

Illustrative ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.25-7.40Multiplet-
Benzylic (-OCH₂Ph)4.50Singlet-
Methylene (-OCH₂)3.60Triplet6.5
Piperidine H2ax, H6ax2.90-3.10Multiplet-
Piperidine H2eq, H6eq2.50-2.70Multiplet-
Piperidine H31.80-1.95Multiplet-
Ethyl (-CH₂CH₂O-)1.65-1.80Multiplet-
Piperidine H4, H51.40-1.60Multiplet-
Piperidine NH1.20-1.40Broad Singlet-

Illustrative ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (ipso)138.5
Aromatic CH128.4, 127.7, 127.5
Benzylic (-OCH₂Ph)73.0
Methylene (-OCH₂)68.0
Piperidine C2, C654.0, 46.0
Piperidine C338.0
Ethyl (-CH₂CH₂O-)35.0
Piperidine C4, C526.0, 24.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be instrumental in tracing the connectivity within the piperidine ring and along the benzyloxyethyl side chain. For example, cross-peaks would connect the protons of the ethyl group to the proton at the 3-position of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each carbon atom based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is essential for determining the stereochemistry of the molecule, such as the relative orientation of the benzyloxyethyl group on the piperidine ring (axial vs. equatorial).

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. nuph.edu.ua This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular conformation, including the chair conformation of the piperidine ring and the orientation of its substituent. nih.gov Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding involving the piperidine nitrogen.

Illustrative Crystallographic Data for a Piperidine Derivative

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.54
Volume (ų)1978.5
Z4

Note: This data is for a representative piperidine derivative and not this compound itself.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and can be used to identify specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), the C-O-C ether linkage stretching (around 1070-1150 cm⁻¹), and aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would likely give a strong signal. The C-H stretching vibrations would also be prominent.

Illustrative Vibrational Frequencies

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3350 (medium, broad)3350 (weak)
Aromatic C-H Stretch3030 (medium)3060 (strong)
Aliphatic C-H Stretch2850-2960 (strong)2850-2960 (strong)
C=C Aromatic Stretch1605, 1495, 1450 (medium)1605 (strong), 1000 (strong, ring breathing)
C-O-C Ether Stretch1100 (strong)1100 (weak)

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition.

The fragmentation pattern in the mass spectrum, typically obtained using techniques like Electron Ionization (EI), provides structural clues. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring.

Loss of the benzyl group: Fragmentation leading to the loss of a benzyl radical (C₇H₇•, m/z 91), which is a very common and stable fragment.

Cleavage of the ether bond: Scission of the C-O bond in the benzyloxyethyl side chain.

Illustrative Mass Spectrometry Fragmentation Data

Fragment Ion (m/z) Proposed Structure/Loss
233[M]⁺ (Molecular Ion)
232[M-H]⁺
142[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Benzyl cation)
84Piperidine ring fragment

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 3-[2-(Benzyloxy)ethyl]piperidine with high purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Benzylation : Introducing the benzyloxy group via nucleophilic substitution or coupling reactions.

Piperidine Functionalization : Alkylation of the piperidine ring using reagents like ethylene oxide derivatives.

Protection/Deprotection : Use of protective groups (e.g., Boc) to prevent side reactions during synthesis .

Purification : Column chromatography or recrystallization to isolate the final product. Optimize reaction conditions (temperature, solvent polarity) to improve yields (e.g., anhydrous DMF for coupling reactions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine backbone and benzyloxy substitution patterns. Aromatic protons (δ 7.2–7.4 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the key stability considerations and decomposition pathways for this compound under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolysis of the benzyloxy group can occur in aqueous environments. Store in anhydrous conditions (e.g., sealed desiccators) .
  • Thermal Stability : Avoid prolonged exposure to temperatures >40°C, which may induce ring-opening or oxidation.
  • Light Sensitivity : Protect from UV light to prevent photodegradation. Use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :

Structural Modifications : Synthesize analogs with variations in:

  • Benzyloxy substituents (e.g., halogenation, methoxy groups).
  • Piperidine ring substitutions (e.g., methyl, fluoro groups) .

Biological Assays : Test analogs against target receptors (e.g., GPCRs, ion channels) using:

  • In vitro binding assays (e.g., radioligand displacement).
  • Functional assays (e.g., cAMP modulation for adrenergic receptors) .

Data Analysis : Use regression models to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., serotonin receptors). Focus on hydrophobic interactions between the benzyloxy group and receptor pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in solvated environments (e.g., GROMACS) to assess stability over 100-ns trajectories .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the molecule .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

Systematic Replication : Reproduce experiments using standardized protocols (e.g., identical cell lines, buffer conditions) .

Analytical Validation : Confirm compound purity and identity via orthogonal methods (e.g., NMR + LC-MS) to rule out batch variability .

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent choice, assay sensitivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.